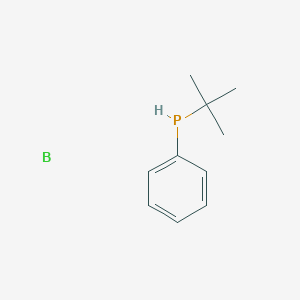
Tert-butylphenylphosphine borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butylphenylphosphine borane is a compound that belongs to the class of phosphine-boranes These compounds are known for their stability and ease of handling, making them valuable surrogates for phosphines
Vorbereitungsmethoden
The synthesis of tert-butylphenylphosphine borane typically involves the reaction of tert-butylphenylphosphine with borane. One common method includes the treatment of tert-butylphenylphosphine with borane-tetrahydrofuran complex at low temperatures. The reaction proceeds with high yield and retention of stereopurity . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Tert-butylphenylphosphine borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced using agents like sodium borohydride.
Substitution: The borane group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include lithium, sodium borohydride, and various organometallic reagents.
Wissenschaftliche Forschungsanwendungen
Tert-butylphenylphosphine borane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound’s stability makes it useful in biological studies where phosphine derivatives are required.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of various materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which tert-butylphenylphosphine borane exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The borane group stabilizes the phosphorus center, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Tert-butylphenylphosphine borane can be compared with other similar compounds such as:
- Tert-butylmethylphosphine borane
- Dimethylphenylphosphine borane
- Aminophosphine boranes These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific steric and electronic properties, which make it particularly useful in certain chemical and industrial applications .
Eigenschaften
CAS-Nummer |
97764-44-8 |
|---|---|
Molekularformel |
C10H15BP |
Molekulargewicht |
177.01 g/mol |
InChI |
InChI=1S/C10H15P.B/c1-10(2,3)11-9-7-5-4-6-8-9;/h4-8,11H,1-3H3; |
InChI-Schlüssel |
AVSLSKOQWRLQSX-UHFFFAOYSA-N |
Kanonische SMILES |
[B].CC(C)(C)PC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



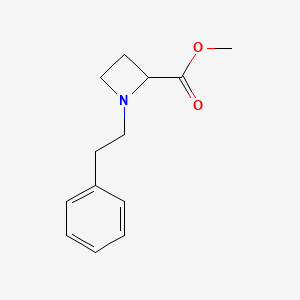
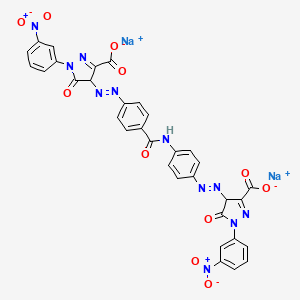
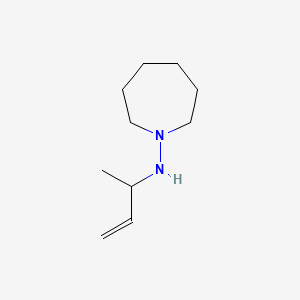
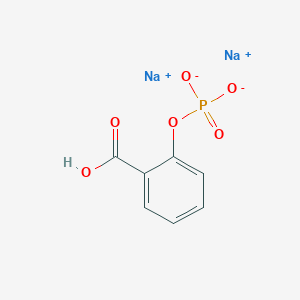
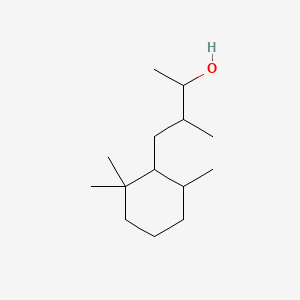
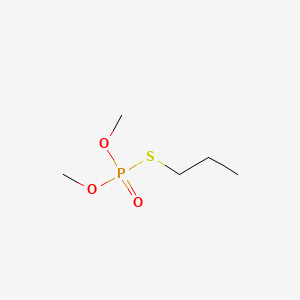
![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)

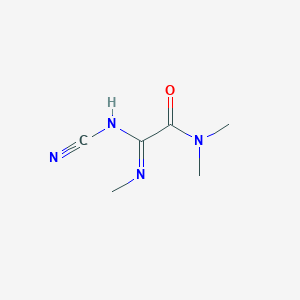
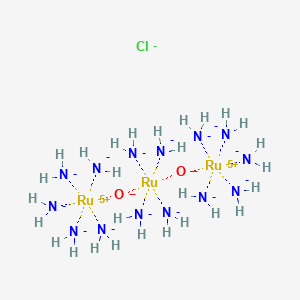
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)

